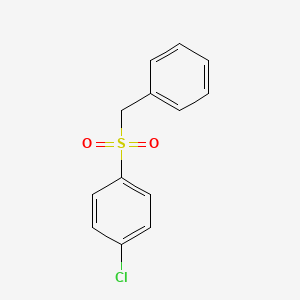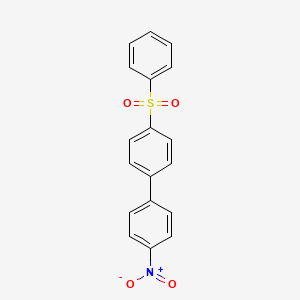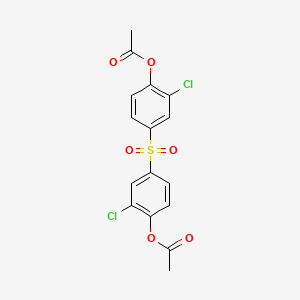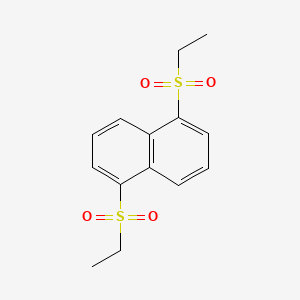![molecular formula C15H19NO5 B3827861 4-{[3-(butoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3827861.png)
4-{[3-(butoxycarbonyl)phenyl]amino}-4-oxobutanoic acid
Vue d'ensemble
Description
The compound “4-{[3-(butoxycarbonyl)phenyl]amino}-4-oxobutanoic acid” is an organic compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an amino group (NH2), a butoxycarbonyl group (C5H9O2), and a 4-oxobutanoic acid group (C4H6O3). The presence of these functional groups suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl group is a planar, cyclic structure, while the butoxycarbonyl and 4-oxobutanoic acid groups contain chains of carbon atoms. The amino group is a simple, two-atom structure. The exact 3D shape of the molecule would depend on the specific ways these groups are connected .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The phenyl group might undergo electrophilic aromatic substitution reactions, the amino group might participate in acid-base reactions, and the butoxycarbonyl and 4-oxobutanoic acid groups might undergo various reactions involving their carbon-oxygen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces it experiences, and its reactivity would depend on the presence and arrangement of its functional groups .Mécanisme D'action
Without more specific information about this compound, it’s hard to say what its mechanism of action might be. If it’s a drug, it might interact with biological molecules in specific ways to produce its effects. If it’s a reagent in a chemical reaction, its mechanism of action would involve the steps it goes through to react with other chemicals .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-butoxycarbonylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-3-9-21-15(20)11-5-4-6-12(10-11)16-13(17)7-8-14(18)19/h4-6,10H,2-3,7-9H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGXDZPKXGHFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Butoxycarbonyl)phenyl]amino}-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene](/img/structure/B3827784.png)



![N-benzyl-3-[(benzylamino)sulfonyl]benzamide](/img/structure/B3827817.png)
![3-[(4-chlorophenyl)sulfonyl]-N-phenylbenzenesulfonamide](/img/structure/B3827818.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827829.png)
![4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B3827835.png)

![N-benzyl-3-{[(4-bromophenyl)amino]sulfonyl}benzamide](/img/structure/B3827862.png)
![5,5'-carbonylbis[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3827870.png)
![5-[(1H-benzimidazol-2-ylmethoxy)acetyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3827880.png)